7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a chloro-substituted phenol with an appropriate carboxylic acid derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 7-Chloro-2,3-dihydro-1-benzofuran-3-ol
Uniqueness
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific chloro and carboxylic acid substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique benzofuran structure, characterized by the presence of a chlorine atom and a carboxylic acid group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula of this compound is C9H7ClO3. The compound features a bicyclic structure that includes a fused benzene and furan ring, with the chlorine atom at the 7-position and a carboxylic acid group at the 3-position.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various human cancer cell lines have shown promising results:
Cell Line | IC50 (µM) | Cell Viability (%) |
---|---|---|
A549 (Lung) | 6.3 ± 0.7 | 27.49 ± 1.90 |
HeLa (Cervical) | 10.9 ± 1.2 | 35.12 ± 2.00 |
These results indicate that the compound can effectively reduce cell viability in cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is attributed to the carboxylic acid functional group, which is known to participate in various biochemical interactions.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 125 µg/mL |
Escherichia coli | 150 µg/mL |
Bacillus subtilis | 75 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, making it a potential candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its anticancer effects may involve apoptosis induction in cancer cells and modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives similar to this compound:
- Study on Lung Cancer Cells : A study demonstrated that benzofuran derivatives exhibited selective cytotoxicity against lung cancer cell lines, with specific emphasis on their ability to induce apoptosis .
- Anti-inflammatory Effects : Another investigation revealed that compounds with similar structures could significantly reduce inflammation markers in animal models, suggesting a pathway for therapeutic application in inflammatory diseases .
Properties
CAS No. |
1531526-11-0 |
---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |
InChI Key |
GKZRKBLDRBZQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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